N-[(2R)-2-Hydroxy-2-(3-hydroxyphenyl)ethyl]butanamide
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Overview
Description
N-[(2R)-2-Hydroxy-2-(3-hydroxyphenyl)ethyl]butanamide: is a chemical compound with the molecular formula C12H17NO3 and a molecular weight of 223.27 g/mol . This compound is characterized by the presence of a hydroxyphenyl group and a butanamide moiety, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2R)-2-Hydroxy-2-(3-hydroxyphenyl)ethyl]butanamide typically involves the reaction of 3-hydroxyphenylacetic acid with butanoyl chloride in the presence of a base such as triethylamine . The reaction proceeds through the formation of an intermediate ester, which is subsequently hydrolyzed to yield the desired butanamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-[(2R)-2-Hydroxy-2-(3-hydroxyphenyl)ethyl]butanamide can undergo oxidation reactions to form corresponding or .
Reduction: Reduction reactions can convert the compound into or .
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reducing agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution reagents: Alkyl halides, Acyl chlorides
Major Products Formed
Oxidation: Quinones, Carboxylic acids
Reduction: Alcohols, Amines
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
N-[(2R)-2-Hydroxy-2-(3-hydroxyphenyl)ethyl]butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in and studies.
Medicine: Explored for its and properties.
Industry: Utilized in the production of pharmaceutical intermediates and specialty chemicals .
Mechanism of Action
The mechanism of action of N-[(2R)-2-Hydroxy-2-(3-hydroxyphenyl)ethyl]butanamide involves its interaction with specific molecular targets such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites , thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors to trigger signaling pathways that lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-[(2R)-2-Hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylacetamide
- N-[(2R)-2-Hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylglycine
- N-[(2R)-2-Hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylbutanamide
Uniqueness
N-[(2R)-2-Hydroxy-2-(3-hydroxyphenyl)ethyl]butanamide stands out due to its unique combination of hydroxyphenyl and butanamide groups, which confer distinct chemical reactivity and biological activity . This makes it a valuable compound for various synthetic and biological applications .
Properties
CAS No. |
831171-91-6 |
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Molecular Formula |
C12H17NO3 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
N-[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]butanamide |
InChI |
InChI=1S/C12H17NO3/c1-2-4-12(16)13-8-11(15)9-5-3-6-10(14)7-9/h3,5-7,11,14-15H,2,4,8H2,1H3,(H,13,16)/t11-/m0/s1 |
InChI Key |
PTCREKLAHHCVKK-NSHDSACASA-N |
Isomeric SMILES |
CCCC(=O)NC[C@@H](C1=CC(=CC=C1)O)O |
Canonical SMILES |
CCCC(=O)NCC(C1=CC(=CC=C1)O)O |
Origin of Product |
United States |
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